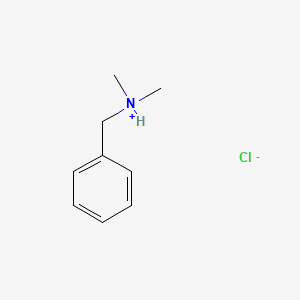

Dimethylbenzylammonium chloride

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C9H14ClN |

|---|---|

Peso molecular |

171.67 g/mol |

Nombre IUPAC |

benzyl(dimethyl)azanium;chloride |

InChI |

InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |

Clave InChI |

CADWTSSKOVRVJC-UHFFFAOYSA-N |

SMILES canónico |

C[NH+](C)CC1=CC=CC=C1.[Cl-] |

Números CAS relacionados |

103-83-3 (Parent) |

Origen del producto |

United States |

Synthetic Methodologies and Derivative Chemistry of Dmbac

Alkylation Reactions for the Synthesis of DMBAC and its Homologs

The industrial and laboratory-scale synthesis of DMBAC and its related compounds predominantly relies on alkylation reactions, which form the quaternary ammonium (B1175870) cation.

Direct Quaternization and Menschutkin Reaction Pathways

The most common method for synthesizing DMBAC is through the direct quaternization of a tertiary amine with an alkyl halide, a classic example of the Menschutkin reaction. core.ac.ukresearchgate.net This reaction, named after Nikolai Menschutkin who first described it in 1890, involves the nucleophilic substitution (SN2) of the halide from the alkyl halide by the tertiary amine. core.ac.ukresearchgate.netnih.gov

In the context of DMBAC synthesis, this involves the reaction of a tertiary amine, such as N,N-dimethylalkylamine, with benzyl (B1604629) chloride. researchgate.netrsc.org The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt. researchgate.net

The general reaction scheme is as follows:

R-N(CH₃)₂ + C₆H₅CH₂Cl → [R-N(CH₃)₂(CH₂C₆H₅)]⁺Cl⁻

Where 'R' represents an alkyl chain.

The rate and success of the Menschutkin reaction are influenced by several factors, including the nature of the solvent and the leaving group. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction. core.ac.uknih.gov The reactivity of the alkyl halide follows the order RI > RBr > RCl, making iodides the most reactive and chlorides the least. researchgate.net However, for economic reasons, benzyl chloride is commonly used in industrial production. jst.go.jpsrce.hr

Process Optimization for Yield and Purity in Laboratory Synthesis

Achieving high yield and purity in the synthesis of DMBAC and its homologs is critical for their effective application. Several strategies are employed to optimize the reaction conditions. The choice of solvent is a key parameter; for instance, the use of butanone as a solvent has been shown to be advantageous, allowing for high yields and easy purification through a single recrystallization step. rsc.org

Purification of the reactants is also crucial. The use of purified benzyl chloride, for example, by distillation at atmospheric pressure, can lead to a final product with a purity of 95% or higher. srce.hr Reaction temperature and time are also optimized to ensure complete reaction and minimize the formation of byproducts. For instance, reacting a mixture of dodecyl- and tetradecyldimethylamine with benzyl chloride at elevated temperatures can produce a high-purity mixture of the corresponding DMBAC homologs. jst.go.jpsrce.hr

The table below summarizes findings from various studies on the synthesis of quaternary ammonium compounds, highlighting different synthetic approaches and optimization strategies.

| Reactants | Reaction Conditions | Solvent | Product | Key Findings | Reference |

| N,N-dimethylalkylamines and benzyl chloride | Elevated temperature | Butanone | n-Alkyldimethylbenzylammonium chlorides | Optimized conditions led to yields of around 95% and required only a single recrystallization for purification. | rsc.org |

| N,N-dimethylaniline and benzyl chloride | 300 K | Acetone and other polar solvents | N-Benzyl-N,N-dimethylphenylmethanaminium chloride | The reaction rate increases with the dielectric constant of the solvent, indicating a polar transition state. | researchgate.netrsc.org |

| Tertiary amine mixture (dodecyl- and tetradecyldimethylamine) and benzyl chloride | Heating | Not specified | Mixture of dodecyl- and tetradecyldimethylbenzylammonium chloride | Use of purified reactants and specific mass ratios resulted in a high-purity product. | jst.go.jpsrce.hr |

| 4-Chloromethylpyridine and N,N-dimethylalkylamines | Room temperature | Acetonitrile (B52724) | Benzalkonium chloride analogues with pyridine (B92270) rings | Good yields were obtained at room temperature in a polar aprotic solvent. | nih.gov |

Design and Synthesis of DMBAC Analogues and Modified Quaternary Ammonium Structures

To enhance or modify the properties of DMBAC, researchers have explored the synthesis of various analogues and more complex polymeric structures.

Structural Modifications for Targeted Properties (e.g., pyridine rings)

A key strategy for modifying the properties of DMBAC is to alter its chemical structure. One such modification involves the incorporation of a pyridine ring into the molecule. The synthesis of these analogues also follows the principles of the Menschutkin reaction. For example, benzalkonium chloride analogues containing a pyridine ring have been synthesized by reacting 4-chloromethylpyridine with various N,N-dimethylalkylamines. nih.gov This substitution of the phenyl ring with a pyridine ring alters the electronic and steric properties of the molecule, which can influence its biological activity and physicochemical characteristics. nih.gov

The synthesis of various pyridinium (B92312) salts, which are structurally related to these DMBAC analogues, has been extensively studied. researchgate.netnih.gov These syntheses typically involve the reaction of pyridine with an appropriate alkyl halide. researchgate.net The resulting pyridinium salts have found applications in diverse fields, underscoring the versatility of incorporating the pyridine moiety into quaternary ammonium structures. researchgate.net

Polymeric Quaternary Ammonium Compounds (PolyQACs) Incorporating DMBAC Moieties

Another advanced approach to modifying DMBAC is to incorporate it into a polymeric structure, creating polymeric quaternary ammonium compounds (PolyQACs). These materials can exhibit enhanced properties compared to their small-molecule counterparts. There are two main synthetic routes to PolyQACs: the polymerization of a quaternary ammonium monomer or the post-polymerization quaternization of a polymer containing tertiary amine or alkyl halide groups. rsc.org

For instance, PolyQACs can be synthesized from monomers that are structurally similar to DMBAC. A highly relevant example is the polymerization of 4-vinylbenzyl chloride, which possesses the benzyl chloride moiety found in the synthesis of DMBAC. rsc.orgresearchgate.net The resulting poly(4-vinylbenzyl chloride) can then be quaternized with a tertiary amine to yield a PolyQAC. rsc.org

The table below presents examples of research on the synthesis of PolyQACs.

| Monomer/Polymer Precursor | Polymerization/Reaction Method | Quaternizing Agent | Resulting Polymer | Key Findings | Reference |

| Dimethylaminoethyl methacrylate (B99206) (DMAEMA) | Homopolymerization | Benzyl chloride, butyl bromide, dodecyl bromide, or hexadecyl bromide | Poly(DMAEMA-BC), Poly(DMAEMA-BB), etc. | Synthesis of various PolyQACs with different alkyl chains by polymerizing the corresponding quaternary ammonium monomers. | researchgate.net |

| 4-Vinylbenzyl chloride (VBC) | Free radical polymerization | Triethyl amine, N,N-dimethylaminoethanol, etc. | Poly(vinyl quaternary ammonium chloride)s | A versatile route to a diverse range of PolyQACs by quaternizing a pre-formed polymer. | rsc.orgrsc.org |

| N,N'-bis(dialkylaminoalkyl)ureas, HCl, epichlorohydrin | Menschutkin Reaction | Tertiary amines | Novel polyquaternary ammonium compounds | The reaction of a ditertiary amine with a dihalo compound produces ionene polymers. | google.com |

To achieve well-defined polymer architectures with controlled molecular weights and low dispersity, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed. youtube.comnih.goveurekaselect.com ATRP is a type of reversible-deactivation radical polymerization that relies on a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. youtube.com

This technique has been successfully used to polymerize monomers that are components of or are structurally related to DMBAC. For example, ATRP has been applied to the polymerization of N,N-dimethylacrylamide and dimethyl itaconate. cmu.eduresearchgate.net Furthermore, ATRP has been utilized to synthesize complex polymer structures containing quaternary ammonium functionalities, such as fluorinated block copolymers. researchgate.net In these systems, a polymer with reactive sites is first synthesized via ATRP, and then these sites are functionalized to introduce the quaternary ammonium groups. researchgate.net The use of ATRP to polymerize vinyl benzyl chloride has also been reported, demonstrating the ability to create well-defined polymeric structures based on a key component of DMBAC. researchgate.net

Advancements in Antimicrobial Surfaces: A Focused Look at this compound

The chemical compound this compound (DMBAC) is a cornerstone in the development of advanced antimicrobial materials. Its unique molecular structure, featuring a quaternary ammonium cation, allows for its incorporation into polymeric chains and subsequent immobilization onto various surfaces. This creates materials with potent, non-leaching antimicrobial activity, a critical feature in the fight against surface-based microbial contamination.

This article delves into the specific synthetic methodologies and derivative chemistry centered on DMBAC for the creation of antimicrobial polymers. Furthermore, it explores the key strategies for permanently attaching these polymers to surfaces, thereby engineering materials with durable and effective antimicrobial properties.

The synthesis of polymers containing the DMBAC moiety is a crucial first step in the creation of these advanced antimicrobial materials. A common approach involves the preparation of a polymerizable DMBAC monomer. For instance, N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride, a DMBAC derivative, can be synthesized through the reaction of 4-vinylbenzyl chloride with N,N-dimethyl-dodecylamine. researchgate.net This monomer can then be polymerized to form a homopolymer or copolymerized with other monomers to tailor the final properties of the material. researchgate.net

Another synthetic route involves the quaternization of a pre-formed polymer containing tertiary amine groups with benzyl chloride. This method allows for the modification of existing polymers, introducing the antimicrobial DMBAC functionality.

Surface Immobilization and Grafting Strategies for Polymeric Antimicrobials

To impart durable antimicrobial properties to a material, polymers containing DMBAC are immobilized or grafted onto its surface. This prevents the leaching of the antimicrobial agent, ensuring long-lasting efficacy. Several strategies are employed for this purpose, including covalent grafting and layer-by-layer (LbL) assembly.

Covalent Grafting

Covalent grafting involves the formation of strong chemical bonds between the DMBAC-containing polymer and the surface of a substrate. This creates a highly stable and non-leaching antimicrobial coating. For example, polymers with reactive groups can be chemically bonded to surfaces that have been pre-treated to introduce complementary functional groups.

Layer-by-Layer (LbL) Assembly

Layer-by-Layer (LbL) assembly is a versatile technique for creating thin, multilayered films on a variety of substrates. mdpi.com This method relies on the alternating deposition of positively and negatively charged polymers. mdpi.com DMBAC-containing polymers, being cationic, can be readily incorporated into LbL films by alternating their deposition with a negatively charged polymer (polyanion). mdpi.comresearchgate.net The resulting multilayered coating possesses potent antimicrobial properties due to the high density of cationic DMBAC groups on the surface. The thickness and composition of these films can be precisely controlled by adjusting the number of layers deposited. rsc.org

Table 1: Overview of Surface Immobilization and Grafting Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Covalent Grafting | Formation of strong chemical bonds between the DMBAC polymer and the substrate surface. | High stability, non-leaching, durable antimicrobial effect. |

| Layer-by-Layer (LbL) Assembly | Alternating deposition of cationic DMBAC polymers and anionic polymers to build a multilayered film. | Versatile, applicable to various substrates, precise control over film thickness and composition. |

Detailed Research Findings

Research has demonstrated the effectiveness of DMBAC-based antimicrobial surfaces. For instance, denture base resins incorporating benzyldimethyldodecyl ammonium chloride (a C12-DMBAC) have shown significant antifungal activity against Candida albicans, a common cause of denture stomatitis. nih.gov In these applications, the DMBAC is physically entrapped within the polymer matrix. nih.gov

Studies on surfaces functionalized with quaternary ammonium compounds have shown that a certain density of the cationic charge is necessary to achieve effective antimicrobial action. researchgate.net The positively charged nitrogen atom in the DMBAC molecule interacts with the negatively charged cell membranes of microbes, leading to cell disruption and death. researchgate.nettandfonline.com

Table 2: Research Findings on DMBAC-based Antimicrobial Materials

| Material/System | DMBAC Derivative | Key Finding | Reference |

|---|---|---|---|

| Denture Base Resin | Benzyldimethyldodecyl ammonium chloride | Demonstrated antifungal activity against C. albicans. | nih.gov |

Molecular and Cellular Mechanisms of Action of Dmbac

Interaction with Microbial Cell Membranes

The initial and most critical site of DMBAC action is the microbial cell membrane. Its amphiphilic structure, possessing both a positively charged hydrophilic head and a hydrophobic tail, is central to its membrane-disruptive capabilities. frontiersin.org

Electrostatic Binding to Negatively Charged Membrane Components

The surfaces of microbial cells carry a net negative charge, a key feature that facilitates the initial interaction with the cationic DMBAC molecule. frontiersin.org This negative charge is primarily due to the presence of specific anionic polymers within the cell envelope.

In Gram-positive bacteria , the cell wall is rich in teichoic acids, which are polymers of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate. nih.govnih.gov These teichoic acids, along with peptidoglycans, create a significant negative charge density on the cell surface. atamankimya.commdpi.com The positively charged quaternary nitrogen of DMBAC is electrostatically attracted to these negatively charged components, leading to its accumulation at the bacterial surface. vaia.comrsc.org

Gram-negative bacteria , on the other hand, possess an outer membrane that contains lipopolysaccharides (LPS). The phosphate groups within the LPS contribute to the negative charge of the outer membrane. frontiersin.org DMBAC's cationic head readily binds to these negatively charged sites. vaia.com

The initial electrostatic binding is a crucial first step, concentrating the DMBAC molecules at the cell surface and positioning them for subsequent disruptive actions. nih.gov This interaction can displace divalent cations like Mg2+ and Ca2+, which normally stabilize the membrane structure by bridging negatively charged components. frontiersin.orgnih.gov

Table 1: Key Negatively Charged Components of Microbial Cell Membranes Targeted by DMBAC

| Microbial Group | Key Negatively Charged Components | Location |

|---|---|---|

| Gram-positive bacteria | Teichoic acids, Lipoteichoic acids, Peptidoglycan | Cell wall |

| Gram-negative bacteria | Lipopolysaccharides (LPS) | Outer membrane |

| Fungi | Phospholipids (B1166683), Mannoproteins | Cell membrane, Cell wall |

Hydrophobic Insertion and Disruption of Lipid Bilayer Permeability

Following the initial electrostatic attraction, the hydrophobic alkyl chain of DMBAC plays a critical role. This nonpolar tail inserts itself into the hydrophobic core of the microbial cell membrane, which is composed of a lipid bilayer. rsc.orgnih.govnih.gov This insertion disrupts the highly ordered structure of the lipid bilayer, leading to a loss of membrane integrity. nih.govnih.gov

The intercalation of the hydrophobic tails of DMBAC molecules among the fatty acid chains of the membrane phospholipids increases the fluidity of the membrane in a disorganized manner. This perturbation alters the normal packing of the lipids, creating defects or pores within the membrane. nih.gov Studies have shown that this process is dependent on the length of the alkyl chain, with optimal antimicrobial activity observed for specific chain lengths that facilitate efficient insertion into the lipid bilayer. drugbank.com

Compromised Cellular Permeability and Subsequent Leakage of Intracellular Contents and Cellular Lysis

The disruption of the lipid bilayer's structure directly compromises its function as a selective barrier. nih.govontosight.ai The membrane becomes permeable to ions and small molecules that are normally retained within the cytoplasm. This leads to the leakage of essential intracellular contents, such as potassium ions, nucleotides (like ATP), and amino acids. nih.govdrugbank.com

The loss of these vital components disrupts the cell's osmotic balance and metabolic functions. Water can rush into the cell, leading to swelling and eventual cellular lysis, or the complete breakdown of the cell. nih.gov This process of leakage and lysis is a primary cause of cell death induced by DMBAC. nih.govdrugbank.com The entire sequence, from electrostatic binding to lysis, can occur rapidly, contributing to the fast-acting nature of DMBAC as a biocide. atamankimya.com

Intracellular and Metabolic Pathway Interference

Beyond the catastrophic damage to the cell membrane, DMBAC that enters the cell can wreak further havoc on intracellular components and metabolic pathways.

Denaturation of Essential Microbial Proteins

Once inside the cell, DMBAC can interact with and denature essential microbial proteins. nih.gov Proteins maintain their specific three-dimensional structure, which is crucial for their function, through a delicate balance of intermolecular forces. The cationic and hydrophobic nature of DMBAC can disrupt these forces, causing the proteins to unfold or "denature."

Enzymes, which are proteins that catalyze vital metabolic reactions, are particularly vulnerable to denaturation. atamankimya.com The deactivation of enzymes involved in respiration, metabolism, and cell wall synthesis can lead to a complete shutdown of cellular activities. nih.gov This indiscriminate disruption of protein function contributes significantly to the biocidal effect of DMBAC.

Inhibition of Microbial Respiratory Systems

The microbial respiratory system, responsible for generating energy for the cell, is another key target of DMBAC. In bacteria, the electron transport chain (ETC) is located in the cytoplasmic membrane. mlsu.ac.inyoutube.com The proper functioning of the ETC relies on a series of membrane-bound protein complexes that transfer electrons in a controlled manner to generate a proton motive force, which in turn drives the synthesis of ATP. frontiersin.org

DMBAC can interfere with this process in several ways. By disrupting the integrity of the cell membrane, it can dissipate the proton gradient that is essential for ATP synthesis. nih.gov Additionally, DMBAC can directly inhibit the activity of the enzymes that are part of the electron transport chain, such as dehydrogenases. nih.gov This inhibition of cellular respiration deprives the cell of its primary energy source, leading to a rapid cessation of all energy-dependent processes and ultimately, cell death.

Table 2: Summary of DMBAC's Antimicrobial Mechanisms

| Mechanism Category | Specific Action | Consequence |

|---|---|---|

| Membrane Interaction | Electrostatic binding to negatively charged components | Concentration of DMBAC at the cell surface |

| Hydrophobic insertion into the lipid bilayer | Disruption of membrane structure and fluidity | |

| Compromised cellular permeability | Leakage of intracellular contents | |

| Cellular lysis and death | ||

| Intracellular Interference | Denaturation of essential proteins and enzymes | Loss of metabolic function |

| Inhibition of microbial respiratory systems | Depletion of cellular energy (ATP) |

Interactions with Nucleic Acids and Pyyridoxal-Dependent Enzymes

The molecular mechanisms of Dimethylbenzylammonium chloride (DMBAC) extend to interactions with crucial cellular macromolecules, including nucleic acids. However, specific interactions with pyridoxal-dependent enzymes are not extensively documented in the available scientific literature.

Quaternary ammonium (B1175870) compounds (QACs), the class of molecules to which DMBAC belongs, have been shown to interact with DNA. This interaction is facilitated by the cationic nature of the QAC molecule and the anionic phosphate backbone of DNA, leading to a binding affinity. nih.gov Some studies suggest that these interactions can lead to genotoxic effects, including DNA damage and inhibition of cell division in various cell types, from invertebrates to mammals and plants. nih.gov For instance, dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC), a close structural analog of DMBAC, has been associated with long-term neurotoxic and genotoxic effects. nih.gov

Conversely, other studies have concluded that certain alkyl dimethyl benzyl ammonium chlorides (ADBACs) are not genotoxic. researchgate.net For example, a study on alkyl (C12–C16) dimethyl benzyl ammonium chloride found no evidence of genotoxicity. researchgate.net This discrepancy in findings may be attributable to differences in the specific chemical structures of the QACs tested, the experimental conditions, or the test organisms.

Regarding pyridoxal-dependent enzymes, which play vital roles in amino acid metabolism, there is a lack of specific research detailing direct interactions with DMBAC. A study investigating the effects of DDBAC on detoxification enzymes, including some that are part of broader metabolic pathways, found no inhibitory effect on the tested enzymes. researchgate.net However, this study did not specifically focus on pyridoxal-dependent enzymes. Therefore, the direct impact of DMBAC on this particular class of enzymes remains an area requiring further investigation.

Structure-Activity Relationship (SAR) in DMBAC Homologs

The antimicrobial efficacy of DMBAC is not a singular property but is significantly influenced by its chemical structure, particularly the length of the alkyl chain. This structure-activity relationship (SAR) dictates the compound's potency, spectrum of activity, and mode of action.

Influence of Alkyl Chain Length on Antimicrobial Potency and Spectrum

The length of the n-alkyl chain in DMBAC homologs is a critical determinant of their antimicrobial activity. The biocidal activity of these compounds is generally highest when the alkyl chain is of a specific length. Research has consistently shown that DMBAC homologs with alkyl chains of 12 (C12), 14 (C14), and 16 (C16) carbons exhibit the most potent antimicrobial effects. atamankimya.com

The lipophilicity of the molecule, which is directly related to the alkyl chain length, plays a crucial role. An optimal balance between the hydrophilic quaternary ammonium head and the lipophilic alkyl tail is necessary for effective interaction with and penetration of the microbial cell membrane. Shorter or longer alkyl chains can lead to a decrease in antimicrobial potency.

The following table summarizes the general trend of antimicrobial activity based on alkyl chain length in DMBAC homologs:

| Alkyl Chain Length | General Antimicrobial Potency |

| < C10 | Reduced Potency |

| C12 - C16 | Optimal Potency |

| > C18 | Reduced Potency |

Comparative Efficacy Across Gram-Positive and Gram-Negative Bacteria

A significant aspect of the SAR of DMBAC homologs is their differential efficacy against Gram-positive and Gram-negative bacteria. Generally, DMBAC and its homologs are more effective against Gram-positive bacteria than Gram-negative bacteria. atamankimya.com

The structural differences in the cell envelopes of these two bacterial types account for this disparity. The cell wall of Gram-positive bacteria is primarily composed of a thick layer of peptidoglycan, which is relatively permeable to DMBAC. In contrast, Gram-negative bacteria possess an outer membrane composed of a lipopolysaccharide (LPS) layer. This outer membrane acts as an additional barrier, restricting the entry of DMBAC and other antimicrobial agents, thus conferring a higher level of intrinsic resistance.

The table below provides a comparative overview of the efficacy of DMBAC against these bacterial types:

| Bacterial Type | Cell Wall Structure | General Susceptibility to DMBAC |

| Gram-Positive | Thick peptidoglycan layer | More Susceptible |

| Gram-Negative | Outer lipopolysaccharide membrane | Less Susceptible |

Distinction Between Bacteriostatic and Bactericidal Modalities of Action

The antimicrobial action of DMBAC can be either bacteriostatic or bactericidal, a distinction that is largely dependent on the concentration of the compound. atamankimya.com

At lower concentrations, DMBAC typically exhibits a bacteriostatic effect. In this mode, the compound inhibits the growth and reproduction of bacteria without killing them. This is often achieved by interfering with metabolic processes or the synthesis of essential molecules.

At higher concentrations, DMBAC transitions to a bactericidal mode of action. atamankimya.com In this case, the compound actively kills the bacteria. The primary mechanism for this lethal action is the extensive disruption of the cell membrane's structural integrity, leading to the leakage of vital intracellular components and ultimately cell lysis.

The modality of action can be summarized as follows:

| Concentration | Modality of Action | Primary Effect on Bacteria |

| Low | Bacteriostatic | Inhibition of growth and reproduction |

| High | Bactericidal | Cell death through membrane disruption |

Environmental Fate, Transport, and Degradation of Dmbac

Environmental Occurrence and Distribution Studies

The journey of DMBAC often begins with its disposal down the drain, leading to its entry into wastewater treatment plants (WWTPs) and subsequent distribution into various environmental matrices. researchgate.netsantos.com

Wastewater treatment plants are a primary conduit for DMBAC entering the environment. Studies have consistently detected DMBAC in both the influent (incoming wastewater) and effluent (treated wastewater) of WWTPs. High removal efficiencies, often exceeding 90%, have been reported in activated sludge wastewater treatment systems. industrialchemicals.gov.aunih.gov This removal is attributed to a combination of biodegradation and strong sorption to sewage sludge. nih.gov

Despite high removal rates, residual amounts are still discharged into aquatic environments. For instance, studies in the US have detected concentrations of the C14 homologue of benzalkonium chloride (BKC) ranging from 6.28 to 36.6 mg/L in WWTP influent, while the C12 homologue was found at concentrations between 2.74 and 5.35 mg/L. researchgate.net Effluent concentrations are significantly lower, typically in the range of tens of micrograms per liter. researchgate.net In a laboratory-scale up-flow packed bed reactor using Pseudomonas sp., a removal efficiency of 99.2% was achieved, with influent concentrations of approximately 18.1 µM being reduced to 0.2 µM in the effluent. nih.gov

| Parameter | Influent Concentration | Effluent Concentration | Removal Efficiency | Reference |

| BKC-C14 | 6.28 - 36.6 mg/L | - | - | researchgate.net |

| BKC-C12 | 2.74 - 5.35 mg/L | - | - | researchgate.net |

| Total BACs | ~18.1 µM | ~0.2 µM | 99.2% | nih.gov |

| General QACs | - | - | >90% | industrialchemicals.gov.aunih.gov |

| Total BACs | 1900 µg/L | tens of µg/L | - | researchgate.net |

This table summarizes reported concentrations and removal efficiencies of DMBAC and related benzalkonium chlorides in wastewater treatment plants.

Following its partial removal in WWTPs, DMBAC is released into surface waters. Monitoring studies have confirmed its presence in rivers and lakes. For example, concentrations ranging from 1.2 to 36.6 µg/L were detected in surface water samples collected downstream from wastewater discharges. researchgate.netnih.gov A review of monitoring data from various countries reported total benzalkonium chloride concentrations in a Taiwanese river of up to 65 µg/L, with concentrations in other regions varying from less than 1 µg/L to as high as 342 µg/L. industrialchemicals.gov.au

Due to its chemical properties, DMBAC has a strong tendency to partition from water to solid phases. Fugacity modeling suggests that sediment is the primary environmental compartment for DMBAC, accounting for over 95% of its distribution. epa.gov Consequently, higher concentrations are often found in sediments and sludge-amended soils compared to the overlying water. sci-hub.seresearchgate.net The presence of DMBAC in groundwater is less documented, but contamination can occur, particularly in areas with direct discharge or where soil and geological conditions permit leaching. researchgate.netms.govalaska.gov The strong sorption of DMBAC to soil particles, however, generally limits its mobility and potential to reach groundwater. santos.comnih.gov

The environmental transport and bioavailability of DMBAC are largely governed by its sorption behavior. As a cationic surfactant, it strongly adsorbs to negatively charged particles in soil, sediment, and sludge. santos.comnih.gov The primary mechanism for this adsorption is an ion exchange reaction at low DMBAC concentrations, with hydrophobic interactions becoming more significant as concentrations increase. researchgate.net This strong sorption reduces its concentration in the water column, thereby mitigating its toxicity to aquatic organisms, but leads to its accumulation in sediments. nih.gov

The bioaccumulation potential of DMBAC appears to be limited. Some assessments conclude that it is not expected to bioaccumulate. santos.com However, experimental data for similar compounds suggest some potential for bioconcentration. The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. For a mixture of benzalkyl chain quaternary ammonium (B1175870) compounds with C12-C16 alkyl chains, a BCF of 79 L/kg was reported in the fish Lepomis macrochirus. industrialchemicals.gov.au Other studies on Cyprinus carpio reported BCF values ranging from 0.2 to 8.6 L/kg for compounds with C8-C18 alkyl chains. industrialchemicals.gov.au It is important to note that the properties of surfactants can make traditional bioaccumulation metrics like the octanol-water partition coefficient (log Kow) unreliable. epa.gov

| Organism | Compound | BCF (L/kg) | Reference |

| Lepomis macrochirus (Fish) | Benzalkyl chain QACs (C12-C16) | 79 | industrialchemicals.gov.au |

| Cyprinus carpio (Fish) | Benzalkyl chain QACs (C8-C18) | 0.2 - 8.6 | industrialchemicals.gov.au |

This table presents reported Bioconcentration Factor (BCF) values for DMBAC-related compounds in fish.

Biodegradation Pathways and Metabolite Identification

Biodegradation is a key process in the environmental removal of DMBAC. Various microorganisms have demonstrated the ability to break down this compound, utilizing different metabolic pathways.

The initial and critical step in the biodegradation of DMBAC often involves the cleavage of the carbon-nitrogen bonds. nih.gov This process can proceed through several mechanisms:

Dealkylation: The cleavage of the long alkyl chain from the quaternary nitrogen atom.

Debenzylation: The removal of the benzyl (B1604629) group from the nitrogen atom.

Demethylation: The removal of one or both methyl groups.

A common initial degradation step is the cleavage of the bond between the benzyl group and the nitrogen atom (debenzylation) or the alkyl chain and the nitrogen atom (dealkylation), leading to the formation of intermediates like benzyl dimethyl amine (BDMA) and the corresponding long-chain alkane. nih.govresearchgate.netresearchgate.net Further degradation can involve the removal of the methyl groups (demethylation). researchgate.netresearchgate.net These initial breakdown steps are significant because the resulting intermediate products are considerably less toxic than the parent DMBAC molecule. nih.gov For example, the dealkylation of DMBAC results in a product that is 500 times less toxic. nih.gov

Following the initial cleavage of the substituent groups from the nitrogen atom, the resulting long alkyl chains and aromatic rings are further broken down through oxidative pathways. While the terminology is most commonly associated with fatty acid metabolism, the principles apply to the degradation of the DMBAC alkyl chain.

β-oxidation: After the initial dealkylation, microorganisms like Pseudomonas species can utilize β-oxidation to break down the long alkyl chain. nih.gov This process sequentially shortens the chain by two carbon atoms at a time, generating acetyl-CoA which can then enter central metabolic pathways like the TCA cycle for energy production. nih.govnih.govnih.gov

ω-oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the alkyl chain to a hydroxyl group, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. nih.govmdpi.comresearchgate.net This dicarboxylic acid can then undergo β-oxidation from both ends.

α-oxidation: This process involves the removal of one carbon atom at a time from the carboxyl end of a molecule. nih.govnih.gov

Studies have identified various oxidized intermediates of DMBAC degradation, which supports the occurrence of these pathways. These metabolites include hydroxylated and carboxylated derivatives of the parent compound, indicating that oxidation occurs on the alkyl chain. nih.gov The degradation of the benzyl portion of the molecule can lead to the formation of benzoic acid and subsequently p-hydroxybenzoic acid . researchgate.net Ultimately, complete mineralization can break down the compound into carbon dioxide, water, and ammonia. researchgate.net

Characterization of Transformation Products and Metabolites in Biological Reactors and Natural Systems

The biodegradation of dimethylbenzylammonium chloride (DMBAC) in biological systems, such as activated sludge in wastewater treatment plants, proceeds primarily through the oxidation of the long alkyl chain. Studies on benzalkonium chlorides (BACs), the class of compounds to which DMBAC belongs, have identified several key metabolites. In human liver microsomes, the metabolism of BACs is dependent on NADPH and involves the cytochrome P450 (CYP) enzyme system. researchgate.netablesci.comresearchgate.net The oxidation occurs on the alkyl chain, leading to the formation of various transformation products. researchgate.netresearchgate.net

Major metabolites identified from the C10 homolog of BAC include ω-hydroxy, (ω−1)-hydroxy, (ω, ω−1)-diol, (ω−1)-ketone, and ω-carboxylic acid derivatives. researchgate.netresearchgate.net Notably, there is no evidence of N-dealkylation, where the nitrogen-benzyl or nitrogen-methyl bonds are broken, in this metabolic pathway. researchgate.netablesci.com The rate of metabolism is influenced by the length of the alkyl chain, with shorter chains being metabolized more rapidly. researchgate.netablesci.com

In the context of wastewater treatment, two primary degradation pathways for BACs have been proposed in moving bed biofilm reactors (MBBRs). researchgate.net The first involves ω-oxidation followed by β-oxidation, while the second pathway also begins with ω-oxidation, followed by an α-oxidation and then β-oxidation. researchgate.net These processes result in a variety of metabolites, indicating the complexity of microbial degradation within these systems. researchgate.net The degradation of DMBAC is initiated by the cleavage of the alkyl chain from the quaternary nitrogen. researchgate.net This is followed by a series of debenzylation, dealkylation, and demethylation steps, which produce intermediates such as benzyl chloride, an alkyl dimethyl amine, and dimethylamine. researchgate.net These intermediates can be further broken down into simpler inorganic compounds like carbon dioxide, water, ammonia, and chloride. researchgate.net

In natural systems like soil and sediment, the degradation of DMBAC and other BACs appears to be significantly slower. nih.gov While BACs show high biodegradability and a strong tendency to sorb to wastewater biosolids, sediment, and soil, their persistence can be notable in certain environmental compartments. nih.gov Some studies have found certain BACs to be stable in soil over extended periods. nih.gov The strong binding affinity of these compounds to soil and sediment particles can reduce their bioavailability for microbial degradation, contributing to their persistence in these environments. nih.gov

Table 1: Identified Transformation Products of Benzalkonium Chlorides in Biological Systems

| Parent Compound | Biological System | Major Transformation Products/Metabolites | Degradation Pathway |

| C10-Benzalkonium Chloride | Human Liver Microsomes | ω-hydroxy-C10-BAC, (ω-1)-hydroxy-C10-BAC, (ω,ω-1)-diol-C10-BAC, (ω-1)-ketone-C10-BAC, ω-carboxylic acid-C10-BAC | Alkyl chain oxidation |

| Benzalkonium Chloride (BAC-12 & BAC-14) | Moving Bed Biofilm Reactor (MBBR) | Multiple metabolites | ω-oxidation followed by β-oxidation; ω-oxidation followed by α- and β-oxidation |

| Dodecylbenzyl-dimethylammonium Chloride (DDBAC) | General Biodegradation | Benzyl chloride, alkyl dimethyl amine, dimethylamine, long-chain alkane, ammonia | Debenzylation, dealkylation, demethylation |

Chemical and Advanced Oxidation Processes (AOPs) for DMBAC Removal

Application of UV/Persulfate (UV/PS) and Ozonation/UV Treatments

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like DMBAC. Among these, the combination of ultraviolet (UV) light with persulfate (PS) and the use of ozone (O₃) with UV have been investigated for their efficacy in breaking down this compound.

The UV/Persulfate (UV/PS) process has demonstrated significant synergistic effects in the degradation of dodecyl dimethyl benzyl ammonium chloride (DDBAC), a common DMBAC homolog. nih.gov This process generates highly reactive sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (•OH) which are powerful oxidizing agents. The degradation of DDBAC in this system occurs through both direct UV photolysis and reactions with these radical species. nih.gov

Ozonation combined with UV radiation (O₃/UV) is another potent AOP for DMBAC removal. The ozonation process alone can degrade DDBAC, but its efficiency is significantly enhanced by the addition of UV light. researchgate.net UV radiation catalyzes the formation of hydroxyl radicals from ozone, which are highly effective in oxidizing organic compounds. researchgate.net Studies have shown that the O₃/UV system achieves a much higher degradation efficiency of DDBAC in a shorter time compared to ozonation alone. researchgate.net This combined treatment is effective under various conditions and represents a promising approach for the removal of DMBAC from water. researchgate.net

Evaluation of Degradation Efficiency and Formation of Oxidation By-products and Residual Toxicity

The efficiency of AOPs in degrading DMBAC is high, but it is crucial to also evaluate the formation of oxidation by-products and any remaining toxicity in the treated water.

In the UV/Persulfate treatment of DDBAC, a significant portion of the degradation is attributed to sulfate and hydroxyl radicals. nih.gov The degradation pathway involves the cleavage of the benzyl-nitrogen bond or the abstraction of hydrogen from the alkyl chain, followed by demethylation and hydroxylation. nih.gov This process leads to the formation of several intermediates. nih.gov While the UV/PS treatment has been shown to decrease the acute toxicity of the DDBAC solution within a short treatment time, the presence of residual toxicity indicates that some of the oxidation transformation products may themselves be toxic. nih.gov

The Ozonation/UV treatment also demonstrates high degradation efficiency for DDBAC. For instance, a 91% degradation efficiency was achieved within 20 minutes under specific conditions of ozone dosage and pH. researchgate.net The degradation follows pseudo-first-order reaction kinetics. researchgate.net The primary mechanisms of degradation in the O₃/UV system are the combined effects of hydroxyl radical oxidation and direct UV photolysis. researchgate.net Crucially, detoxification tests have confirmed that the O₃/UV system is highly efficient in reducing the toxicity of aqueous solutions containing DDBAC. researchgate.net

Table 2: Degradation Efficiency and Toxicity Evaluation of AOPs for DDBAC

| Treatment Process | Degradation Efficiency | Key Findings on By-products and Toxicity |

| UV/Persulfate (UV/PS) | Synergistic effect observed, with degradation from both UV photolysis and radical reactions. nih.gov | Five main intermediates identified. Acute toxicity decreased, but some residual toxicity from by-products may remain. nih.gov |

| Ozonation/UV (O₃/UV) | 91% degradation in 20 minutes under optimized conditions. researchgate.net | Effective in reducing the toxicity of the DDBAC solution. researchgate.net |

| UV/Chlorine | Significant degradation through UV photolysis and radical oxidation. | Formation of chlorinated by-products which can decrease over time. Overall reduction in biotoxicity. |

Advanced Analytical Methods for Dmbac Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of DMBAC analysis, providing the necessary separation of different DMBAC homologs and their metabolites from interfering substances present in the sample matrix.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely employed technique for the analysis of DMBAC. researchgate.net The presence of a benzene (B151609) ring in the DMBAC molecule allows for its detection using UV detectors. researchgate.net

A validated HPLC-DAD method for the simultaneous analysis of various benzalkonium chloride (BZCL) homologs, including C12, C14, and C16, in wastewater samples has been developed. This method utilizes an Acclaim Surfactant Plus column and an isocratic elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution. The detection wavelength is set at 262 nm for all three BZCL homologs. While effective for quantification, it is important to note that UV detection is not specific and can be susceptible to interference from co-eluting compounds that also absorb UV light. researchgate.net The strong adsorption characteristics of quaternary ammonium compounds (QACs) like DMBAC can sometimes lead to peak tailing in HPLC analysis. mdpi.com

Interactive Data Table: HPLC-DAD Method Parameters for DMBAC Homologs

| Parameter | Value |

| Analytes | Benzyl (B1604629) dimethyl dodecyl ammonium chloride (C12-BZCL), Benzyl dimethyl tetradecyl ammonium chloride (C14-BZCL), Benzyl dimethyl hexadecyl ammonium chloride (C16-BZCL) |

| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile : 0.2 M Ammonium Acetate (50:50, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 262 nm |

| Linearity Range | 1 mg/L - 100 mg/L |

| Limit of Detection (LOD) | C12-BZCL: 15 µg/L, C14-BZCL: 19 µg/L, C16-BZCL: 25 µg/L |

| Limit of Quantification (LOQ) | C12-BZCL: 4.5 µg/L, C14-BZCL: 5.6 µg/L, C16-BZCL: 7.6 µg/L |

Data sourced from a study on the determination of benzalkonium chlorides from wastewater.

For enhanced specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. These techniques offer the ability to differentiate between DMBAC homologs with varying alkyl chain lengths and to identify their metabolites. usgs.govnih.govnih.gov

LC-MS/MS methods have been developed for the determination of a wide range of QACs, including DMBAC homologs (C8 to C18), in various matrices like soil, sewage sludge, human serum, and urine. nih.govnih.gov These methods typically use reversed-phase C8 or C18 columns for chromatographic separation. researchgate.netnih.gov The mass spectrometer, often an ion trap or a triple quadrupole, is operated in positive ion mode with an electrospray ionization (ESI) source. researchgate.netusgs.govnih.gov

The identification of DMBAC homologs is achieved by monitoring their specific mass-to-charge ratios (m/z). For instance, the C12, C14, and C16 alkyl DMBAC homologs exhibit molecular ions at m/z 304, 332, and 360, respectively. usgs.govnih.gov Further structural confirmation is obtained through MS/MS fragmentation, where a characteristic fragment ion at m/z 91 (the tropylium (B1234903) ion) is observed for all homologs, resulting from the loss of the toluyl group. usgs.govnih.gov LC-MS/MS also enables the detection and quantification of DMBAC metabolites, such as ω-hydroxy and ω-carboxylic acid derivatives, in biological samples. nih.gov

Interactive Data Table: Key Mass Spectrometric Ions for DMBAC Homologs

| Homolog | Molecular Ion (m/z) | Major Fragment Ions (m/z) |

| C12-DMBAC | 304 | 212, 91 |

| C14-DMBAC | 332 | 240, 91 |

| C16-DMBAC | 360 | 268, 91 |

Data derived from LC/MS and LC/MS/MS analysis of water samples. usgs.govnih.gov

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a powerful technique for analyzing volatile organic compounds. scioninstruments.commeasurlabs.com While DMBAC itself is a salt and not directly volatile, GC-FID can be used for its analysis after a derivatization or pyrolysis step. google.com

One method involves the thermal decomposition of the linear alkyl quaternary ammonium salt in the hot GC inlet, where it cracks into a corresponding 1-olefin. google.com This more volatile compound can then be separated on a high-temperature resistant capillary column and detected by the FID. google.com The FID operates by burning the eluted compounds in a hydrogen-air flame, which generates ions that create a measurable current proportional to the amount of carbon in the analyte. scioninstruments.com This makes it a mass-sensitive detector with a wide linear range. scioninstruments.com The method has been applied for the quantitative analysis of linear alkyl quaternary ammonium salts using an internal standard method. google.com

Interactive Data Table: GC-FID Conditions for Analysis of Linear Alkyl Quaternary Ammonium Salts

| Parameter | Condition |

| Chromatographic Column | High-temperature resistant capillary (15-60m length, 0.2-0.5mm ID) |

| Vaporization Chamber Temp. | 150 °C - 400 °C |

| Column Temperature | 100 °C - 430 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 150 °C - 400 °C |

| Carrier Gas | High purity nitrogen |

Information based on a gas chromatography analysis method for linear alkyl quaternary ammonium salt. google.com

Sample Preparation and Matrix Effects

The analysis of DMBAC in environmental and biological samples is often complicated by the presence of other substances that can interfere with the analytical measurement. Therefore, effective sample preparation is a critical step to isolate DMBAC and minimize these matrix effects.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and pre-concentration of DMBAC from various matrices, including water, wastewater, soil, and sewage sludge. usgs.govnih.govnih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte of interest. sigmaaldrich.com

For DMBAC analysis, polymeric cartridges, such as those with Strata X or Oasis HLB sorbents, have been shown to be effective. nih.gov The choice of SPE sorbent and elution solvents is crucial for achieving high recovery rates. For instance, a method for analyzing DMBAC in water samples used polymeric cartridges followed by elution to achieve recoveries greater than 71%. usgs.govnih.gov In another study focusing on soil and sewage sludge, ultrasonic extraction with an acidified acetonitrile mixture was followed by an SPE clean-up step, yielding recovery rates between 47% and 57%. nih.gov

Interactive Data Table: Examples of SPE Sorbents for DMBAC Analysis

| Sorbent Type | Matrix | Reference |

| Polymeric Cartridges | Water | usgs.govnih.gov |

| Strata X (Polymeric) | Wastewater | |

| Oasis HLB | Soil, Sewage Sludge | nih.gov |

| Weak Cation-Exchange | Human Serum, Urine | nih.gov |

A significant challenge in the analysis of DMBAC and other QACs is their tendency to adsorb to various surfaces, including sample containers, instrument components, and even the chromatographic column itself. mdpi.comresearchgate.netresearchgate.net This adsorption can lead to analyte loss, poor peak shape (tailing), and inaccurate quantification. mdpi.com

The cationic nature of DMBAC results in strong ionic interactions with materials that have an anionic surface charge, such as cellulosic materials like cotton. researchgate.net Studies have shown that the degree of adsorption can be influenced by factors such as the pH of the solution, with more alkaline conditions increasing adsorption and more acidic conditions reducing it. researchgate.neteeer.org The presence of other substances, such as electrolytes or nonionic surfactants, can also impact the adsorption of DMBAC. researchgate.net

To mitigate these issues, several strategies can be employed during method development. These include the use of specific sample diluents, adjusting the pH of the mobile phase, and incorporating wash steps in the analytical sequence to prevent carryover. researchgate.net For complex matrices, matrix-matched calibration standards or the use of isotopically labeled internal standards are often necessary to compensate for matrix effects and ensure accurate quantification. nih.gov

Applications and Advanced Materials Research Involving Dmbac and Polyqacs

Development of Antimicrobial Surfaces and Coatings

The development of surfaces and coatings that can inhibit microbial growth is a critical area of research where DMBAC and PolyQACs are extensively utilized. These materials are being designed for use in healthcare, food processing, and public spaces to mitigate the spread of pathogens. chemtexltd.comb4brands.com

Surface modification is a key technique for improving the biocompatibility and functionality of biomedical devices without altering their fundamental properties. researchgate.netnumberanalytics.com This process is crucial as the surface of a device dictates its interaction with biological systems. numberanalytics.com For metallic implants, surface modifications can prevent corrosion and improve osseointegration. nih.gov Similarly, for polymeric biomaterials, surface characteristics are often modified to enhance their biomedical applications. nih.gov

One of the primary strategies involves the immobilization of antimicrobial agents, such as DMBAC and other quaternary ammonium (B1175870) compounds (QACs), onto the surfaces of these devices. nih.govnih.gov This can be achieved through various techniques, including covalent bonding, which ensures the long-term stability and durability of the antimicrobial effect. researchgate.netmdpi.com The goal is to create a surface that actively kills microbes on contact, thereby reducing the risk of device-related infections. nih.gov

In industrial settings, particularly in food processing and papermaking, QAC-based coatings are applied to hard, non-porous surfaces like stainless steel, glass, and polyvinyl chloride to prevent cross-contamination. epa.govresearchgate.netresearchgate.net These coatings have demonstrated high efficacy in reducing the populations of various pathogens. researchgate.net

Table 1: Applications of DMBAC-based Disinfectants

| Application Area | Purpose |

|---|---|

| Healthcare Facilities | Sanitization of surfaces and equipment to prevent infection spread. chemtexltd.com |

| Food & Beverage Industry | Disinfection of hard surfaces (walls, floors, containers) and water treatment. chemtexltd.com |

| Pharmaceutical Industry | Surface and water disinfection. chemtexltd.com |

| Public Spaces | Maintaining hygiene in schools, offices, and public transportation. chemtexltd.com |

To enhance the efficacy and longevity of antimicrobial action, research has shifted towards the development of dual-action biocidal materials. mdpi.com These materials combine both contact-killing and release-based antimicrobial mechanisms. mdpi.com The contact-killing component is often achieved by covalently bonding PolyQACs to the material's surface. mdpi.com The release-based action involves the incorporation of leachable biocidal agents, such as other QACs or metallic nanoparticles, which are gradually released from the material to provide a sustained antimicrobial effect. mdpi.com

The design of these materials involves a careful balance of hydrophilic and hydrophobic properties to control the release rate of the active agents. nih.gov For instance, crosslinked polymeric coatings have been developed where the release of active groups can be tuned by adjusting the crosslinking density and the type of biocidal groups used. mdpi.com The characterization of these materials is crucial and involves techniques to assess their structure, surface properties, and antimicrobial efficacy over time and under various conditions, such as exposure to aqueous solutions. mdpi.comnih.gov

Integration into Polymer Composites and Nanomaterials

The integration of DMBAC and PolyQACs into polymer composites and nanomaterials represents a significant area of research aimed at creating advanced materials with enhanced functional properties.

There is a growing demand for biodegradable food packaging to address environmental concerns over plastic pollution. nih.govresearchgate.net Starch-based films are a promising alternative, but they often require modification to improve their properties. nih.gov The incorporation of antimicrobial agents into these biodegradable films creates "active packaging" that can extend the shelf life of food products. nih.govnih.gov

Research has shown that incorporating agents like chitosan (B1678972) and alkyl ketene (B1206846) dimers (AKDs) into starch-based films can enhance their hydrophobicity and provide antimicrobial activity. nih.gov While direct research on DMBAC in starch films is less documented in the provided results, the principle of incorporating antimicrobial compounds is well-established. For instance, bacteriocins have been immobilized on crystalline nanocellulose and incorporated into starch films to create effective antibacterial packaging. researchgate.net The goal is to develop films that are not only biodegradable but also actively protect food from spoilage. nih.govresearchgate.net

Table 2: Components for Enhancing Biodegradable Starch Films

| Component | Function | Reference |

|---|---|---|

| Alkyl Ketene Dimers (AKDs) | Enhances hydrophobicity and mechanical properties. | nih.gov |

| Chitosan | Provides antimicrobial activity. | nih.govnih.gov |

| Crystalline Nanocellulose | Reinforces the film and can carry other active agents. | researchgate.net |

Nanostructured materials are a focal point of modern materials science, and QACs are being explored for their role in the synthesis and functionalization of these materials. routledge.comdtic.mil The synthesis of nanostructured materials can involve various methods, including sol-gel processes and co-precipitation. routledge.comqu.edu.qa

The characterization of these materials is essential to understand their properties and potential applications. routledge.comresearchgate.net For example, novel urethane-dimethacrylate analogues containing quaternary ammonium groups have been synthesized and characterized for their potential use in dental composites. nih.gov These materials exhibit promising physicochemical properties suitable for such applications. nih.gov Furthermore, the use of ion-mobility high-resolution mass spectrometry has been employed to identify and characterize various QACs in indoor dust, highlighting the analytical techniques required to study these compounds. nih.gov The development of nanostructured materials often involves a multi-faceted approach, combining synthesis, characterization, and computational simulation to design materials with specific functionalities. routledge.com

Research in Chemical Process Enhancement

Quaternary ammonium salts, including DMBAC, are utilized as phase transfer catalysts in organic chemistry. wikipedia.org This application is crucial for facilitating reactions between reagents that are dissolved in immiscible solvents. wikipedia.org By transferring one of the reactants from one phase to another where the reaction can occur, these catalysts can significantly accelerate reaction rates. wikipedia.org

Another area of research is the use of quaternary ammonium salts with non-halogen anions (e.g., carbonate, bicarbonate) as conversion coatings for metal surfaces, particularly steel. google.com These coatings can be applied at room temperature and have been found to inhibit corrosion by forming a protective oxide layer on the metal substrate. google.com This process passivates the metal surface, making it resistant to flash rusting. google.com Additionally, these compounds can be added directly to paints to improve their adhesion to metal surfaces, thereby enhancing corrosion resistance. google.com

Exploration of DMBAC as a Phase Transfer Catalyst in Organic Synthesis

Dimethylbenzylammonium chloride (DMBAC) and its structural analogs are part of a class of compounds known as quaternary ammonium salts, which are widely utilized as phase-transfer catalysts (PTCs) in organic synthesis. ijstr.org The fundamental principle of phase-transfer catalysis is to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijstr.orgresearchgate.net The PTC, possessing both hydrophilic and lipophilic characteristics, transports a reactant from one phase to the other, thereby enabling the reaction to proceed. researchgate.netbiomedres.us This methodology offers significant advantages, including the use of less expensive solvents, milder reaction conditions, increased reaction rates and yields, and a reduction in hazardous waste. crdeepjournal.org

The catalytic activity of quaternary ammonium salts like DMBAC is attributed to their ability to form ion pairs with anions in the aqueous phase. This ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary. biomedres.us Once in the organic phase, the anion is loosely bound to the large cation, rendering it highly reactive towards the organic substrate. biomedres.us After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. crdeepjournal.org

Research in this area has explored various types of phase-transfer catalysts, with quaternary ammonium salts being the most common due to their affordability and effectiveness. ijstr.org The efficiency of a PTC can be influenced by several factors, including the structure of the catalyst, the nature of the reactants, and the reaction conditions. biomedres.us For instance, the synthesis of o-nitrodiphenyl ether, an important industrial intermediate, has been successfully achieved using tetra-n-butylphosphonium bromide as a solid-liquid phase transfer catalyst, demonstrating higher selectivity and controllable reaction temperatures compared to traditional methods. crdeepjournal.org

The mechanism of phase-transfer catalysis can be broadly categorized into the Starks' extraction mechanism and Makosza's interfacial mechanism. researchgate.net The former is applicable to reactions like alkylations and esterifications, where the catalyst extracts the nucleophile into the organic phase. biomedres.us The latter is relevant for reactions involving the generation of carbanions or carbenes at the interface. biomedres.us

Interactive Table: Comparison of Phase-Transfer Catalyzed Reactions

| Reaction Type | Substrate | Catalyst Type | Phase System | Outcome |

|---|---|---|---|---|

| Alkylation | Phenylacetonitrile | Dibenzosemibullvalene salt | Toluene/aq. KOH | Significant acceleration of reaction. beilstein-journals.org |

| Alkylation | β-oxoester | Dibenzosemibullvalene salt | Toluene/aq. KOH | Higher conversion compared to TBAC. beilstein-journals.org |

| Dichlorocarbene Addition | 5-vinyl-2-norbornene | 1,3,5-tris(ethylmethyleneammonium bromide)-2,4,6-trimethyl benzene (B151609) | Chloroform/aq. NaOH | Efficient dichlorocyclopropanation. researchgate.net |

Studies on Corrosion Inhibition Mechanisms in Industrial Systems

This compound and related quaternary ammonium compounds are effective corrosion inhibitors for various metals and alloys in acidic environments, which are prevalent in numerous industrial processes such as acid cleaning, oil well stimulation, and metal pickling. researchgate.net The primary function of these inhibitors is to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The inhibition mechanism is generally a mixed-type, meaning that the compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chemicalpapers.com The adsorption of these inhibitor molecules onto the metal surface can be described by various adsorption isotherms, with the Langmuir isotherm being a common model. chemicalpapers.com This adsorption process can involve both physical (electrostatic) and chemical interactions between the inhibitor and the metal surface. researchgate.netchemicalpapers.com

Several factors influence the inhibition efficiency of these compounds, including their concentration, the temperature of the environment, and the molecular structure of the inhibitor. researchgate.net Generally, inhibition efficiency increases with increasing inhibitor concentration. nih.gov The effect of temperature can be more complex; in some cases, efficiency decreases with rising temperature due to desorption of the inhibitor, while in others, it may increase. researchgate.net

The structure of the quaternary ammonium salt plays a crucial role in its performance as a corrosion inhibitor. For instance, increasing the hydrophobic chain length in N-(3-(dimethyl benzyl (B1604629) ammonio)propyl)alkanamide chloride derivatives was found to enhance corrosion inhibition efficiency due to greater surface coverage on the metal. researchgate.net The presence of aromatic rings and heteroatoms like nitrogen in the molecular structure also contributes to the inhibitor's ability to adsorb onto the metal surface. researchgate.net

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods used to evaluate the performance of corrosion inhibitors. chemicalpapers.comnih.gov Polarization studies can determine whether an inhibitor is anodic, cathodic, or mixed-type, while EIS provides information about the resistance of the protective film formed on the metal surface. nih.gov

Interactive Table: Research Findings on DMBAC and Analogs as Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Key Findings |

|---|---|---|---|

| Dodecyl dimethyl benzyl ammonium chloride (1227) | Cold-rolled steel | 0.10 mol/L Trichloroacetic acid | High inhibition efficiency (97.4% at 40 mg/L and 20°C); mixed-type inhibitor; follows Langmuir adsorption isotherm. |

| Didecyldimethylammonium chloride (DDAC) | 7B04 aluminum alloy | Aircraft fuel system environment | Effective against microbial corrosion; mixed-type inhibitor with 86.44% efficiency at 100 mg/L; follows Langmuir adsorption isotherm. chemicalpapers.com |

| N-(3-(dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives | Mild carbon steel | 1.0 M HCl | Inhibition efficiency increases with hydrophobic chain length and temperature; mixed-type inhibitors; adsorption is chemisorption. researchgate.net |

Agricultural and Plant Science Research

Investigation of Polymeric Quaternary Ammonium Compounds as Plant Growth Regulators

The application of quaternary ammonium compounds (QACs) in agriculture extends to their role as plant growth regulators. Certain QACs have been found to suppress plant growth, a desirable trait for managing the size and shape of ornamental plants and preventing lodging in cereal crops. acs.org Research has explored the synthesis and biological activity of various quaternary ammonium compounds, demonstrating that their effect on plant growth can be correlated with their chemical structure, particularly the substitution pattern on the benzyl group. researchgate.net

Studies have shown that the application of certain QACs can lead to a hormetic effect, where low concentrations stimulate growth while higher concentrations inhibit it. For example, in a study on wheat seedlings, low concentrations of dodecylthis compound (DBAC) and other QACs led to an increase in shoot and root fresh weight. nih.gov However, at higher concentrations, these compounds caused phytotoxicity, characterized by a decrease in biomass, root length, and photosynthetic pigment content. nih.gov This toxicity was also associated with oxidative stress, as indicated by increased levels of malondialdehyde and reactive oxygen species. nih.gov

The mechanism by which these compounds regulate plant growth is not fully understood but is thought to involve interactions with plant hormones and metabolic pathways. Polyamines, which are also nitrogen-containing compounds, are known to be crucial for various plant developmental processes. nih.gov It is possible that polymeric quaternary ammonium compounds interfere with the synthesis, transport, or signaling of endogenous polyamines or other growth-regulating substances.

The development of polymeric QACs for agricultural applications is an area of ongoing research. These polymers may offer advantages over their monomeric counterparts, such as increased persistence and targeted delivery. The goal is to develop compounds that can reliably control plant growth without causing significant phytotoxicity or negative environmental impacts. nih.gov

Interactive Table: Effects of Quaternary Ammonium Compounds on Plant Growth

| Compound | Plant Species | Observed Effects |

|---|---|---|

| Dodecylthis compound (DBAC) | Wheat (Triticum aestivum L.) | Hormesis at low concentrations (0.05 to 0.8 mg L-1); growth inhibition and oxidative stress at higher concentrations. nih.gov |

| Dodecyltrimethylammonium chloride (DTAC) | Wheat (Triticum aestivum L.) | Similar hormetic and phytotoxic effects as DBAC, but with different effective concentrations. nih.gov |

| Didodecyldimethylammonium chloride (DDAC) | Wheat (Triticum aestivum L.) | Showed the least phytotoxicity among the three tested QACs on wheat seedlings. nih.gov |

| Various quaternary ammonium halides | Not specified | Growth-retarding properties correlated with the substitution pattern in the benzyl group. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting dimethylbenzylammonium chloride (BAC) homologues in environmental water samples?

- Methodological Answer : Utilize solid-phase extraction (SPE) with polymeric cartridges followed by liquid chromatography/ion trap mass spectrometry (LC/MS) or tandem mass spectrometry (LC/MS/MS). Chromatographic separation is achieved using a C18 column with a gradient of acetonitrile/10 mM ammonium formate. Key ions for identification include m/z 304 (C12), 332 (C14), and 360 (C16), with fragmentation patterns confirming structural integrity (e.g., loss of the toluyl group yielding m/z 91) . Recovery rates exceed 71% in diverse water matrices, ensuring reliable quantification .

Q. How can researchers assess the acute toxicity of this compound in aquatic organisms?

- Methodological Answer : Conduct chronic toxicity assays using standardized organisms like Chironomus tentans. Sediment-incorporated BAC is tested over 10-day exposure periods, monitoring endpoints such as larval survival and growth inhibition. Experimental designs should include control sediments and multiple BAC concentrations (e.g., 0.1–10 mg/kg) to derive LC50 values . Parallel Ames tests (Salmonella typhimurium reverse mutation assays) can evaluate mutagenicity .

Q. What laboratory-scale synthesis methods are available for this compound derivatives?

- Methodological Answer : Synthesize BAC homologues via quaternization of alkyldimethylamines (e.g., lauryldimethylamine) with benzyl chloride. Optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry) to control chain-length distribution. Purify products via recrystallization or column chromatography, and validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How should experiments be designed to evaluate the environmental persistence of this compound in wastewater treatment effluents?

- Methodological Answer : Collect surface water samples downstream of wastewater treatment plants and apply SPE-LC/MS/MS to quantify BAC residues. Monitor degradation kinetics under varying pH (9.83–10.86) and temperature conditions. Use isotopically labeled BAC (e.g., [14C]-ADBAC) to track mineralization and transformation products . Statistical models (e.g., first-order decay) can predict half-lives and bioaccumulation potential.

Q. What strategies resolve contradictions in toxicity data across BAC homologues or experimental models?

- Methodological Answer : Perform comparative toxicity studies using uniform protocols across homologues (C12–C16). For example, analyze Chironomus tentans survival data against chain length, noting that longer alkyl chains (C16) may exhibit higher toxicity due to increased membrane disruption. Address discrepancies by standardizing test organisms, exposure durations, and endpoints (e.g., LC50 vs. EC50) . Meta-analyses of historical data can identify confounding variables (e.g., sediment organic carbon content) .

Q. How can copolymerization with this compound modify the phase transition behavior of thermoresponsive polymers?

- Methodological Answer : Synthesize copolymers of N-isopropylacrylamide (NIPAM) and methacryloyloxyethyl this compound (MADAMBQ) via free-radical polymerization. Characterize phase transitions using light scattering and viscometry in aqueous NaCl (0.5 M). Observe that cationic modifications preserve lower critical solution temperature (LCST), while anionic comonomers increase LCST due to enhanced hydrophilicity. Sedimentation coefficients and intrinsic viscosity measurements reveal aggregation dynamics .

Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?

- Methodological Answer : Matrix interference (e.g., surfactants, dissolved organic matter) can suppress ionization in LC/MS. Mitigate this by optimizing SPE cleanup (e.g., using mixed-mode cartridges) and incorporating internal standards (e.g., deuterated BAC). Validate method robustness via spike-and-recovery tests in wastewater sludge and surface water . For low-concentration detection (ng/L), employ pre-concentration steps and high-resolution MS/MS .

Tables for Key Data

| Toxicity Endpoint | Organism | LC50 (mg/kg) | Key Experimental Condition |

|---|---|---|---|

| Larval survival | Chironomus tentans | 4.2 | 10-day sediment exposure |

| Growth inhibition | Chironomus tentans | 2.8 | 10-day sediment exposure |

| Chronic toxicity data from standardized sediment assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.